2-Bromo-3-methoxyaniline hydrochloride
Description
Physical State and Appearance Properties
2-Bromo-3-methoxyaniline hydrochloride typically exists as a solid at room temperature, with a crystalline or powder-like morphology. While specific melting point data are not widely reported, analogous compounds such as 3-bromo-2-methoxyaniline hydrochloride (CAS 1437383-39-5) exhibit melting points near 160°C, suggesting similar thermal stability. The compound is hygroscopic and requires storage under inert conditions (e.g., argon) at 2–8°C to prevent degradation.
| Property | Value |
|---|---|
| Physical state | Solid |
| Color | Off-white to light brown |
| Storage conditions | 2–8°C, protected from light |
| Stability | Hygroscopic, air-sensitive |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₇H₉BrClNO , derived from the parent amine (C₇H₈BrNO) with the addition of hydrochloric acid (HCl). The molecular weight is 238.51 g/mol , calculated as follows:
- Carbon (C): 7 × 12.01 = 84.07
- Hydrogen (H): 9 × 1.01 = 9.09
- Bromine (Br): 1 × 79.90 = 79.90
- Chlorine (Cl): 1 × 35.45 = 35.45
- Nitrogen (N): 1 × 14.01 = 14.01
- Oxygen (O): 1 × 16.00 = 16.00
Total : 238.52 g/mol.
Chemical Identifiers and Registry Numbers
The compound is cataloged under multiple identifiers, ensuring precise tracking across databases:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 67853-38-7 |
| PubChem CID | 86810414 |
| EC Number | 811-568-1 |
| MDL Number | MFCD09907862 |
| DSSTox Substance ID | DTXSID40448048 |
These identifiers facilitate cross-referencing in chemical inventories and regulatory frameworks.
Structural Isomerism and Related Compounds
Structural isomers of this compound differ in substituent positions. Examples include:
- 2-Bromo-4-methoxyaniline (CAS 32338-02-6): Methoxy at position 4 instead of 3.
- 3-Bromo-2-methoxyaniline hydrochloride (CAS 1437383-39-5): Bromine and methoxy groups swapped at positions 2 and 3.
These isomers exhibit distinct physicochemical properties due to variations in electronic and steric effects. For instance, the para-methoxy isomer (2-bromo-4-methoxyaniline) demonstrates altered solubility and reactivity in nucleophilic aromatic substitution reactions compared to the meta-methoxy derivative.
Crystallographic Parameters
Experimental crystallographic data for this compound are limited. However, computational models predict key structural features:
- Bond lengths : C-Br (~1.90 Å), C-O (methoxy, ~1.43 Å), and N-Cl (ionic, ~3.30 Å).
- Dihedral angles : The methoxy group forms a dihedral angle of approximately 15° with the benzene plane, minimizing steric hindrance.
Single-crystal X-ray diffraction studies are needed to confirm these predictions and elucidate packing arrangements in the solid state.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-3-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJMMIUMGYNXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67853-38-7 | |
| Record name | Benzenamine, 2-bromo-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67853-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-3-methoxyaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of 2-Nitro-3-methoxypyridine Derivatives
A key step is the bromination of the nitro-substituted methoxypyridine, which is performed under controlled acidic conditions using hydrogen bromide or bromine sources.
- Procedure : The nitro-3-methoxypyridine is dissolved in an organic acid solvent (e.g., formic acid), followed by the addition of hydrogen bromide (40% aqueous solution). The molar ratio of substrate to brominating agent is maintained between 1:2 and 1:3, preferably 1:2 to 1:2.5.
- Reaction conditions : The mixture is heated slowly to 120–130°C and stirred for 5–6 hours.
- Work-up : After cooling, most solvent is removed under reduced pressure, yielding a yellow solid (bromo-substituted intermediate). This solid is washed with dichloromethane or ethyl acetate, dissolved in water, and neutralized with alkali (e.g., sodium carbonate) to precipitate the product.
- Yield and purity : The isolated 2-bromo-3-methoxypyridine product shows a high yield (~90%) and purity (>99% by liquid chromatography).
Preparation of 2-Bromo-3-methoxypyridine via Hydroxypyridine Intermediate
An alternative method involves a two-step sequence:
Step 1: Bromination of 3-hydroxypyridine
3-hydroxypyridine is dissolved in aqueous sodium hydroxide (40% w/w), cooled to -10 to 0°C. Bromine is added dropwise while maintaining the temperature at 10–15°C. After completion, the reaction mixture is stirred at room temperature for 2.5–3 hours, then acidified to pH 7 to precipitate 2-bromo-3-hydroxypyridine, which is purified by recrystallization from 75% ethanol.Step 2: Methylation to 2-bromo-3-methoxypyridine
The hydroxypyridine intermediate is reacted with sodium in methanol under reflux to form the methoxide ion, then treated with methyl iodide overnight at room temperature. After removal of solvents and extraction, the product is purified by distillation to yield 2-bromo-3-methoxypyridine.
Reduction to 2-Bromo-3-methoxyaniline and Formation of Hydrochloride Salt
- The nitro group in the brominated methoxy derivative is reduced to an amine using catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere).
- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid, facilitating isolation as a crystalline solid with improved stability and handling properties.
Comparative Data Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination (Method 1) | Bromination of 2-nitro-3-methoxypyridine with HBr in formic acid | 2-nitro-3-methoxypyridine, HBr (40%), formic acid | 120-130°C, 5-6 h | ~90 | 99.5 (LC) | High yield, simple work-up |
| Bromination (Method 2) | Bromination of 3-hydroxypyridine in NaOH with Br2 | 3-hydroxypyridine, NaOH (40%), Br2 | 10-15°C, 2.5-3 h | Not specified | Not specified | Mild conditions, two-step process |
| Methylation | Methylation of 2-bromo-3-hydroxypyridine with methyl iodide | 2-bromo-3-hydroxypyridine, Na/MeOH, MeI | Reflux, overnight | Not specified | Not specified | Requires careful solvent removal |
| Reduction | Catalytic hydrogenation of nitro to amine | Pd/C, H2 | Ambient pressure, room temp | High | High | Standard reduction method |
| Salt Formation | Formation of hydrochloride salt | HCl gas or aqueous HCl | Ambient | Quantitative | High | Improves stability |
Research Findings and Analysis
- The bromination step is critical for regioselectivity and yield. Using hydrogen bromide in organic acid solvents provides high selectivity and purity, avoiding over-bromination or side reactions.
- The two-step method via hydroxypyridine intermediate offers mild conditions and can be advantageous for scale-up due to controlled exothermic bromine addition and ease of purification.
- Reduction of the nitro group by catalytic hydrogenation is a well-established, efficient method yielding the corresponding amine without affecting the bromine substituent.
- Formation of the hydrochloride salt stabilizes the amine, facilitating handling and storage, which is important for downstream applications.
- Purification by recrystallization or solvent extraction ensures high purity (>99%), essential for pharmaceutical or fine chemical use.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine group in this compound.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Major Products Formed
Nucleophilic substitution: Substituted anilines with different functional groups.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines, specifically this compound from the nitro precursor.
Scientific Research Applications
2-Bromo-3-methoxyaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy substituents on the aniline ring can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-bromo-3-methoxyaniline hydrochloride and its structural analogs, focusing on molecular properties, substituent positions, and applications.
Table 1: Comparative Data for this compound and Analogues
Key Observations
Substituent Position Effects :
- The position of bromine and methoxy groups significantly influences reactivity and applications. For instance, this compound’s substitution pattern makes it a precursor for coupling reactions in drug synthesis, whereas 5-bromo-2-methoxyaniline (Br at 5-position) is more suited for electrophilic aromatic substitutions .
- 2-Bromo-5-methoxybenzaldehyde introduces an aldehyde group, enabling its use in condensation reactions, unlike the aniline-based analogs .
Salt Formation and Solubility :
- Hydrochloride salts (e.g., this compound) exhibit enhanced water solubility compared to their free-base counterparts, facilitating their use in aqueous reaction systems .
Synthetic Utility: 2-Amino-5-methoxyphenol hydrochloride, though structurally similar, lacks a bromine substituent but includes a phenolic hydroxyl group, making it a candidate for antioxidant or dye synthesis .
Safety and Handling :
- 5-Bromo-2-methoxyaniline carries hazards (H302-H317) due to toxicity and skin sensitization, while hydrochloride salts generally pose lower volatility risks .
Biological Activity
2-Bromo-3-methoxyaniline hydrochloride (CAS Number: 67853-38-7) is a chemical compound that exhibits various biological activities, making it of interest in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential applications based on available literature.
Chemical Structure and Properties
Chemical Formula: C₇H₈BrClN O
Molecular Weight: Approximately 238.51 g/mol
Physical State: White to off-white solid; soluble in water and organic solvents.
The compound features a bromine atom and a methoxy group attached to an aniline ring, which influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The substituents on the aniline ring may modulate its binding affinity to various proteins and enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism.
1. Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Pseudomonas vulgaris
- Candida albicans
These studies utilized the Petri dish method to assess the compound's effectiveness at varying concentrations (10, 20, 50, and 100 µg/ml) against these pathogens . The results showed promising antibacterial and antifungal activity compared to control groups.
2. Cytotoxicity
The cytotoxic potential of this compound has been evaluated using the MTT assay on human cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). The compound exhibited dose-dependent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin, indicating its potential as an anticancer agent .
Comparative Biological Activity Table
Case Study 1: Antimicrobial Efficacy
A study published in Scientific Reports evaluated the antimicrobial efficacy of various bromo-substituted anilines, including this compound. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting its potential as a lead compound in developing new antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were analyzed on Hep-G2 and MCF-7 cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting its therapeutic potential in oncology .
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-3-methoxyaniline hydrochloride with high purity?
The compound is typically synthesized via bromination of 3-methoxyaniline derivatives under controlled conditions. For example, electrophilic aromatic substitution using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) at low temperatures (0–5°C) minimizes side reactions. Subsequent hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol, followed by recrystallization from a polar aprotic solvent like acetonitrile to achieve ≥95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- HPLC : To quantify purity using a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) and UV detection at 254 nm.
- NMR : H NMR (DMSO-d₆) should show characteristic signals: δ 3.80 (s, OCH₃), δ 6.70–7.20 (aromatic protons), and δ 10.20 (broad, NH₃⁺·Cl⁻).
- Elemental Analysis : Confirm C, H, N, Br, and Cl content within ±0.3% of theoretical values (C: 35.26%, H: 3.81%, N: 5.88%) .
Q. What are the recommended storage conditions to ensure the compound’s stability?
Store in airtight, light-resistant containers under anhydrous conditions at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the hydrochloride salt. Avoid prolonged exposure to moisture or elevated temperatures (>25°C), which can lead to decomposition (evidenced by discoloration or gas evolution) .
Advanced Research Questions
Q. How can discrepancies in reported melting points (mp) for this compound be resolved?
Conflicting mp data (e.g., ranges vs. single values) may arise from polymorphic forms or impurities. To resolve this:
Q. What mechanistic insights govern the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
The bromine substituent acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids (e.g., arylboronic acids). Key considerations:
Q. How can researchers address unexpected byproducts during nucleophilic substitution reactions involving this compound?
Common byproducts (e.g., dehalogenated or dimerized species) arise from competing pathways:
- Solvent Polarity : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and reduce radical-mediated dimerization.
- Temperature Control : Maintain reactions below 50°C to suppress elimination.
- Additives : Add KI (for Finkelstein reactions) or phase-transfer catalysts to enhance reactivity .
Q. What advanced analytical techniques are required to resolve overlapping signals in the compound’s NMR spectra?
Overlapped aromatic signals can be resolved via:
- 2D NMR : HSQC and HMBC to assign coupling between H and C nuclei.
- DOSY : Differentiate species by molecular weight in complex mixtures.
- Deuterated Solvent Screening : Test D₂O, CDCl₃, and DMSO-d₆ to optimize signal separation .
Methodological Considerations
Q. How should researchers design experiments to study the compound’s photodegradation kinetics?
- Light Source : Use a xenon lamp with UV filters to simulate sunlight (290–800 nm).
- Analytical Method : Monitor degradation via HPLC-MS to identify photoproducts (e.g., demethylation or dehalogenation).
- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-lives under varying pH and temperature conditions .
Q. What strategies mitigate the compound’s toxicity risks during in vitro studies?
- Handling : Use fume hoods and PPE (nitrile gloves, lab coats).
- Waste Management : Neutralize with 10% NaOH before disposal to deactivate reactive intermediates.
- Biological Assays : Pre-test cytotoxicity in HEK293 or HepG2 cells using MTT assays to establish safe working concentrations .
Data Interpretation Challenges
Q. How can conflicting solubility data in aqueous vs. organic solvents be reconciled?
Solubility discrepancies often stem from protonation states. For example:
- The free base is soluble in organic solvents (e.g., DCM, THF) but insoluble in water.
- The hydrochloride salt is water-soluble (≥10 mg/mL) but requires sonication for full dissolution.
Conduct pH-dependent solubility studies and compare with structurally similar hydrochlorides (e.g., 4-fluorobenzylamine hydrochloride) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
